molecular formula C10H12N2O B7807650 6-(2-Methylpropoxy)pyridine-3-carbonitrile

6-(2-Methylpropoxy)pyridine-3-carbonitrile

Cat. No.: B7807650
M. Wt: 176.21 g/mol
InChI Key: JAJNKVZGMKHMRW-UHFFFAOYSA-N
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Description

6-(2-Methylpropoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropoxy)pyridine-3-carbonitrile typically involves the reaction of 2-methylpropyl alcohol with 3-cyanopyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylpropoxy)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a ligand that binds to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Hydroxy-2-methylpropoxy)pyridine-3-carbonitrile: This compound has a hydroxyl group instead of a methyl group, which can affect its reactivity and solubility.

    6-(2-Methoxypropoxy)pyridine-3-carbonitrile: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.

Uniqueness

6-(2-Methylpropoxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile group and a 2-methylpropoxy group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

6-(2-methylpropoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(2)7-13-10-4-3-9(5-11)6-12-10/h3-4,6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJNKVZGMKHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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